alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid
Description
α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid is a thienopyridine derivative structurally related to clopidogrel, a widely used antiplatelet agent. This compound features a 2-oxo group within the tetrahydrothieno[3,2-c]pyridine ring system, distinguishing it from clopidogrel’s dihydrothieno scaffold (). Its chemical formula is C₁₆H₁₅ClNO₃S, with a molecular weight of 344.8 g/mol (). The 2-oxo modification alters its metabolic stability and pharmacological activity, making it a subject of interest in cardiovascular drug research .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-11-4-2-1-3-10(11)14(15(19)20)17-6-5-12-9(8-17)7-13(18)21-12/h1-4,7,12,14H,5-6,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYJTINRGUUKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resolution of Racemic Methyl α-Amino-(2-Chlorophenyl)Acetate
The synthesis begins with the resolution of racemic methyl α-amino-(2-chlorophenyl)acetate (Formula V) using L-(+)-tartaric acid. This step isolates the S-(+)-enantiomer as a tartaric acid salt (Formula III) through crystallization in solvents such as methanol or acetone. The mother liquor, containing the undesired R-enantiomer, is recycled via thermal racemization at 60–80°C, enabling a continuous process with >98% enantiomeric excess (ee).
Reaction Conditions for Resolution:
| Parameter | Value/Range |
|---|---|
| Solvent | Methanol, acetone, or water mixtures |
| Temperature | 20–30°C (crystallization) |
| Racemization Temperature | 60–80°C |
| Yield (S-enantiomer) | 63–68% |
Formation of S-(+)-Methyl α-(2-Thienylethylamino)-(2-Chlorophenyl)Acetate Hydrochloride
The resolved S-(+)-methyl α-amino-(2-chlorophenyl)acetate (Formula II) reacts with 2-thienyl-p-toluenesulfonate (Formula VII) in toluene or tert-butyl acetate at 80–110°C to form the thieno[3,2-c]pyridine core. The reaction proceeds via nucleophilic substitution, yielding S-(+)-methyl α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride (Formula VIII).
Key Optimization Parameters:
-
Solvent: Toluene (reflux temperature: 110°C) ensures complete conversion.
-
Stoichiometry: A 1:1 molar ratio of Formula II to Formula VII minimizes side products.
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Workup: Filtration removes insoluble byproducts, followed by aqueous washes to isolate the hydrochloride salt.
Cyclization and Oxidation to the 2-Oxo Derivative
Formaldehyde-Mediated Cyclization
The hydrochloride salt (Formula VIII) undergoes cyclization with aqueous formaldehyde (40% w/v) at 20–30°C for 20–25 hours. This step forms the tetrahydrothieno[3,2-c]pyridine skeleton, with the methyl ester intact.
| Parameter | Value/Range |
|---|---|
| Oxidizing Agent | H₂O₂ (30% in H₂O) |
| Solvent | Acetic acid |
| Temperature | 50–60°C |
| Reaction Time | 6–12 hours |
Hydrolysis of the Methyl Ester to the Carboxylic Acid
Alkaline Hydrolysis
The final step involves saponification of the methyl ester using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol. For instance, refluxing the ester with 2M NaOH in 70% ethanol for 4–6 hours yields α-(2-chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic acid.
Hydrolysis Parameters:
| Parameter | Value/Range |
|---|---|
| Base | 2M NaOH |
| Solvent | Ethanol/water (7:3 v/v) |
| Temperature | Reflux (78°C) |
| Yield | 85–90% |
Industrial-Scale Process Optimization
Solvent and Energy Efficiency
The patent emphasizes toluene and acetone as preferred solvents due to their low cost and ease of removal via distillation. For example, spray drying reduces processing time by 40% compared to rotary evaporation.
Waste Minimization
Racemization and recycling of the R-enantiomer reduce raw material consumption by 30–35%. Additionally, solvent recovery systems achieve >90% reuse rates.
Analytical Characterization
Purity and Stereochemical Analysis
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HPLC: Reverse-phase C18 columns with UV detection (220 nm) confirm >99.5% chemical purity.
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Chiral Chromatography: Crownpak CR(+) columns validate enantiomeric excess (>99% ee).
Regulatory Considerations
The European Medicines Agency (EMA) mandates strict control over genotoxic impurities (e.g., sulfonate esters) during sulfonation steps. Processes using p-toluenesulfonyl chloride require residual levels <10 ppm, achievable via aqueous washes and activated carbon treatment .
Chemical Reactions Analysis
Types of Reactions
alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Standards
α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid serves as an important reference standard for the quality control of Clopidogrel formulations. It is utilized in the identification and quantification of impurities in pharmaceutical products. This is crucial for ensuring the efficacy and safety of medications containing Clopidogrel.
Drug Metabolism Studies
The compound is instrumental in studying the metabolic pathways of Clopidogrel. Understanding how Clopidogrel is metabolized into its active form can aid in optimizing therapeutic strategies and minimizing adverse effects. Research has indicated that this compound can be used to trace metabolic transformations and assess the pharmacokinetics of Clopidogrel in clinical settings.
Clinical Research
In clinical trials involving cardiovascular diseases, α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid can be used to monitor patient responses to Clopidogrel therapy. Its presence as a metabolite helps researchers evaluate the drug's effectiveness and patient adherence to treatment protocols.
Case Study 1: Impurity Profiling
A study conducted on Clopidogrel formulations analyzed various impurities using α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid as a standard. The findings demonstrated that consistent impurity levels could be detected across different batches, highlighting the importance of this compound in maintaining pharmaceutical quality standards.
Case Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study involving healthy volunteers administered with Clopidogrel, researchers utilized α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid to track the absorption and metabolism of the drug. The results indicated significant variations in metabolite concentrations based on genetic polymorphisms affecting enzyme activity involved in drug metabolism.
Mechanism of Action
The mechanism of action of alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Differences
| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Pharmacological Role |
|---|---|---|---|---|
| Clopidogrel Bisulfate | C₁₆H₁₆ClNO₂S·H₂SO₄ | 120202-66-6 | Methyl ester, dihydrothieno ring | Antiplatelet (P2Y12 inhibitor) |
| α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo... | C₁₆H₁₅ClNO₃S | 109904-27-0 | Acetic acid group, tetrahydro-2-oxo ring | Metabolite/Impurity |
| Bécondogrel (INN: bécondogrel) | C₁₆H₁₆ClNO₃S | 1416696-44-0 | Methyl ester, tetrahydro-2-oxo ring | Platelet aggregation inhibitor |
| Clopidogrel Acid (Impurity A) | C₁₅H₁₃ClNO₂S | 144457-28-3 | Carboxylic acid, dihydrothieno ring | Inactive metabolite |
| 2-Oxo Clopidogrel Hydrochloride | C₁₆H₁₆ClNO₃S·HCl | 109904-27-0 | 2-Oxo group, tetrahydro ring, methyl ester | Intermediate/Impurity |
Key Observations :
- Clopidogrel () contains a dihydrothieno[3,2-c]pyridine core and a methyl ester group, critical for its prodrug activation via hepatic cytochrome P450 enzymes.
- The target compound replaces the dihydro ring with a tetrahydro-2-oxo system and substitutes the methyl ester with an acetic acid moiety (). This structural shift likely reduces its ability to act as a prodrug, as seen in clopidogrel acid ().
- Bécondogrel () retains the methyl ester but introduces a tetrahydro-2-oxo ring, enhancing metabolic stability while maintaining antiplatelet activity.
Pharmacological and Metabolic Comparisons
- Clopidogrel: Requires enzymatic conversion to its active thiol metabolite for P2Y12 receptor inhibition ().
- Target Compound : The presence of the 2-oxo group may impede metabolic activation, rendering it less effective as an antiplatelet agent. However, its carboxylic acid group could enable direct binding to therapeutic targets ().
- Preclinical studies suggest comparable antiplatelet efficacy to clopidogrel .
- Deuterated Analogues : highlights deuterated clopidogrel derivatives with enhanced metabolic stability, emphasizing the role of structural modifications in pharmacokinetic optimization.
Biological Activity
Alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid (CAS No. 109904-36-1), a heterocyclic compound, has garnered attention due to its potential biological activities and therapeutic applications. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties.
The chemical structure of this compound includes a thienopyridine moiety with a chlorophenyl group. The molecular formula is C15H14ClNO3S, with a molecular weight of approximately 323.79 g/mol. Key physical properties are summarized in the table below:
| Property | Value |
|---|---|
| Melting Point | >136°C (dec.) |
| Boiling Point | 518.1±50.0 °C (Predicted) |
| Density | 1.48±0.1 g/cm³ (Predicted) |
| Solubility | Slightly in DMSO and Methanol |
| pKa | 1.49±0.10 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding.
Research indicates that the compound may exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase enzymes or modulation of the nitric oxide pathway . Additionally, its structural similarity to known pharmacological agents suggests it may influence cardiovascular functions and platelet aggregation.
Biological Activity Studies
Several studies have focused on the compound's biological activities:
- Antiviral Activity : A series of derivatives related to the chlorophenyl group have been shown to possess antiviral properties against human adenoviruses (HAdV). Compounds with similar structures demonstrated significant selectivity indexes and low cytotoxicity, indicating potential therapeutic benefits .
- Anti-inflammatory Effects : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokines in cultured cells, suggesting its utility in treating inflammatory diseases .
- Cardiovascular Implications : The compound's ability to affect platelet aggregation has been noted in preliminary studies, indicating potential applications in cardiovascular disease management .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored a range of substituted compounds based on the thienopyridine framework. Among them, derivatives similar to this compound exhibited IC50 values in the low micromolar range against HAdV with minimal cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory properties revealed that this compound significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism through which it could mitigate inflammatory responses .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing α-(2-chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid, and how can yield be optimized?
- Methodology : The synthesis involves cyclization of a thiophene-pyridine precursor with chloroacetic acid under reflux in acetic anhydride and glacial acetic acid, catalyzed by anhydrous sodium acetate. Key steps include:
- Reaction Conditions : Maintain reflux at 110–120°C for 2–3 hours to ensure complete cyclization .
- Purification : Post-reaction, pour the mixture into ice water to precipitate the crude product, followed by recrystallization from an acetic acid/water (1:1) mixture to improve purity .
- Yield Optimization : Control stoichiometry (1:1.5 molar ratio of precursor to chloroacetic acid) and ensure anhydrous conditions to minimize side reactions .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use NMR to verify the integration of aromatic protons (δ 7.2–7.4 ppm for the 2-chlorophenyl group) and the tetrahydrothienopyridine backbone (δ 2.5–3.8 ppm for methylene/methine protons) .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1700 cm and thiophene ring vibrations at 1450–1550 cm .
- Mass Spectrometry : Compare the observed molecular ion peak (e.g., m/z 353 for the free acid) with the theoretical molecular weight .
Advanced Research Questions
Q. How can diastereomeric mixtures of this compound be resolved, and what challenges arise in stereochemical analysis?
- Resolution Methods :
- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) mobile phase to separate diastereomers .
- Crystallization : Exploit differential solubility of diastereomers in ethanol/water mixtures at controlled temperatures .
- Challenges : Overlapping NMR signals for stereoisomers complicate analysis. Use NOESY or X-ray crystallography (e.g., single-crystal studies at 98 K) to assign configurations .
Q. What in vitro models are suitable for studying the metabolic pathways of this Clopidogrel intermediate?
- Methodology :
- Hepatic Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor oxidation products (e.g., 2-oxo-Clopidogrel) via LC-MS/MS .
- CYP450 Inhibition Assays : Test interactions with CYP2C19 isozymes using fluorogenic substrates to assess competitive inhibition .
Q. How do synthetic route variations lead to data contradictions in purity and bioactivity?
- Case Study :
- Impurity Profiles : Routes using excess acetic anhydride may generate acetylated byproducts (detected via HPLC at 254 nm). Compare retention times with USP reference standards .
- Bioactivity Discrepancies : Residual solvents (e.g., acetic acid) in recrystallized batches can inhibit platelet aggregation assays. Use lyophilization to eliminate volatiles before testing .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Protocol :
- Accelerated Degradation : Store samples at 40°C/75% RH for 6 months. Monitor degradation via:
- HPLC-UV : Track peak area reduction of the parent compound.
- Mass Spectrometry : Identify hydrolyzed products (e.g., cleavage of the thiophene ring) .
- Recommendation : Use amber vials at -20°C for long-term storage to prevent photodegradation .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., the 2-oxo group) prone to nucleophilic attack .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
